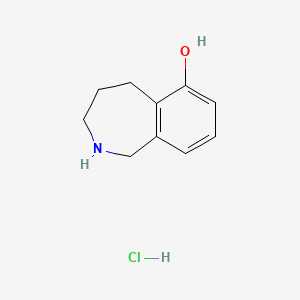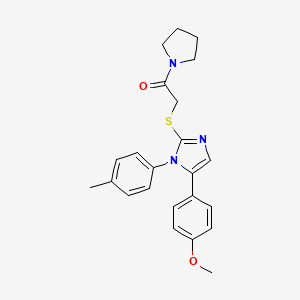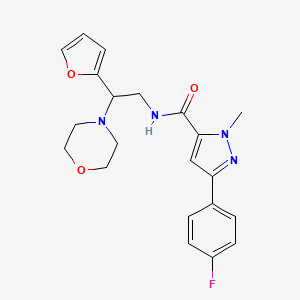
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl ring, a furan ring, a morpholine moiety, and a pyrazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving a furan derivative and an appropriate leaving group on the pyrazole.
Morpholine Addition: The morpholine moiety can be introduced via a nucleophilic substitution reaction with a suitable electrophile.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions using oxidizing agents like m-CPBA.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO₄
Reducing Agents: Pd/C with H₂, NaBH₄
Nucleophiles: Amines, thiols
Major Products
Oxidation: Furanones
Reduction: Aminophenyl derivatives
Substitution: Amino or thio-substituted phenyl derivatives
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyrazole and morpholine rings suggests it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: The pyrazole ring can mimic the transition state of enzyme substrates, leading to enzyme inhibition.
Receptor Binding: The morpholine and fluorophenyl groups can interact with receptor sites, modulating their activity.
Pathways Involved: Potential pathways include the inhibition of kinases or modulation of G-protein coupled receptors.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The unique aspect of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide lies in the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its chloro and bromo analogs. Fluorine can enhance metabolic stability, increase binding affinity to biological targets, and improve the overall efficacy of the compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-25-18(13-17(24-25)15-4-6-16(22)7-5-15)21(27)23-14-19(20-3-2-10-29-20)26-8-11-28-12-9-26/h2-7,10,13,19H,8-9,11-12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJQDYMTBEXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
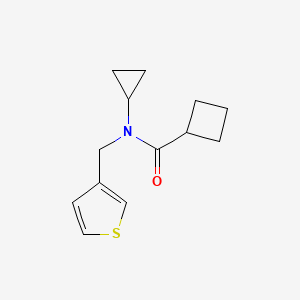
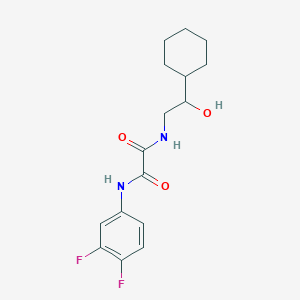
![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)
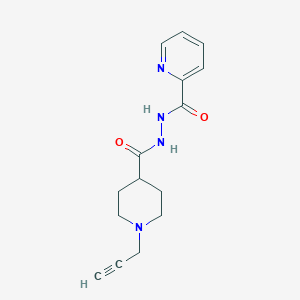
![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)
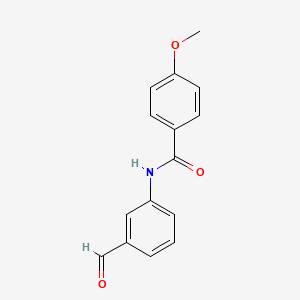
![1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2674759.png)
![N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B2674760.png)
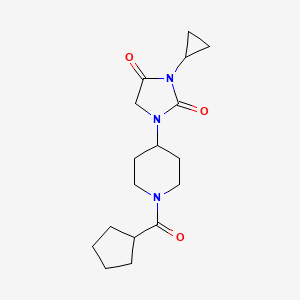
![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)
![1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2674767.png)
![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)
